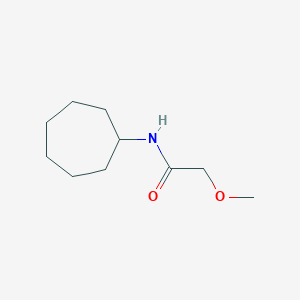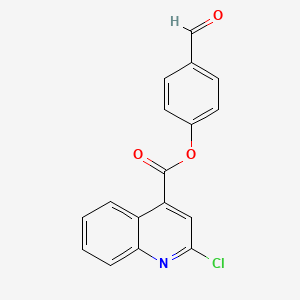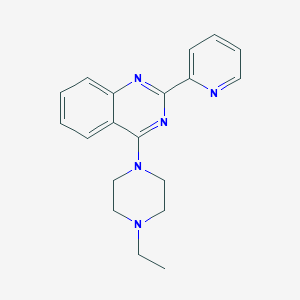
N-cycloheptyl-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-methoxyacetamide (CHMA) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CHMA belongs to the class of amides, which are organic compounds that contain a carbonyl group attached to an amino group. The synthesis of CHMA involves the reaction of cycloheptylamine with 2-methoxyacetyl chloride.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-methoxyacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound also inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to reduce oxidative stress and inflammation in other tissues such as the liver and kidneys. This compound has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cycloheptyl-2-methoxyacetamide is its relatively simple synthesis method, which allows for easy production of the compound. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-2-methoxyacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the specific molecular targets and signaling pathways involved in this compound's neuroprotective effects. Additionally, studies are needed to determine the safety and efficacy of this compound in human clinical trials. Other potential areas of research for this compound include its use as an analgesic and its potential applications in other areas such as cancer research and drug delivery.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-methoxyacetamide involves the reaction of cycloheptylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the carbonyl group of the acyl chloride reacts with the amino group of the amine to form an amide bond. The resulting product is this compound, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-methoxyacetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the primary areas of research for this compound is its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and reduce neuroinflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cycloheptyl-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-10(12)11-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMQOMCNHDSGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)

![6-[2-(dimethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645413.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)
![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)




![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)